(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride
Description
(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chiral amine derivative featuring a butylamine backbone (four-carbon chain) substituted with a 3',4'-methylenedioxy phenyl group. The methylenedioxy moiety—a fused oxygen-containing ring at the 3' and 4' positions of the benzene ring—enhances lipophilicity and structural rigidity compared to simple methoxy or hydroxyl substituents. The compound’s R-configuration at the chiral center may influence its pharmacological activity, as stereochemistry often dictates receptor-binding specificity. Its hydrochloride salt form improves aqueous solubility, facilitating bioavailability in physiological systems.
Properties
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVFJKLPESJUDV-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride are currently unknown. This compound is a product for proteomics research
Mode of Action
Biological Activity
(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
- Chemical Formula : C11H16ClNO2
- Molecular Weight : 229.7 g/mol
- CAS Number : [Not provided in the search results]
The compound features a phenyl ring with a methylenedioxy substituent and a butylamine functional group, which are crucial for its biological interactions. The methylenedioxy group is known to enhance the compound's pharmacological profile, suggesting potential neuroprotective and antioxidant properties.
Predicted Biological Activities
Computer-aided drug design methods have been employed to predict the biological activity of (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride. The predicted activities include:
- Neuroprotective Effects : Potential to protect neuronal cells from damage.
- Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress.
- Binding Affinity : Interaction with various biological targets, which may lead to diverse pharmacological effects.
Synthesis Methods
Several synthesis routes have been established for producing (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride. These methods emphasize the importance of organic synthesis techniques and chiral resolution strategies. Common approaches include:
- Reductive Alkylation : Utilizing 3,4-methylenedioxyphenylacetone and appropriate amines.
- Chiral Resolution Techniques : To obtain the desired enantiomer.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals important insights into the unique biological activity of (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride. The following table summarizes notable analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Methylenedioxyamphetamine | Methylenedioxy group + amine | Known psychoactive effects; used recreationally |
| 1-(3,4-Methylenedioxyphenyl)-2-butanamine | Similar phenyl structure | Potential antidepressant properties |
| 1-(2-Methoxyphenyl)-2-butanamine | Methoxy vs. methylenedioxy substitution | Different biological activity profile |
| 4-Methylthioamphetamine | Thioether instead of methylene | Distinct pharmacological effects |
The unique structural features of (R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride contribute to its predicted neuroprotective and antioxidant properties, distinguishing it from other compounds that may exhibit more pronounced psychoactive or antimicrobial effects .
Case Studies and Research Findings
Research has demonstrated that compounds containing methylenedioxy groups often exhibit enhanced biological activities. For instance, studies on related compounds have shown that modifications in the para position of the phenyl moiety significantly impact their antifungal activities due to variations in electronegativity and lipophilicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methylenedioxy Phenyl Groups
Compound A : 5-[3,4-(Methylenedioxy)phenyl]-pent-2-ene piperidine ()
- Core Structure : Piperidine ring (six-membered, nitrogen-containing) vs. butylamine chain.
- Substituents : Methylenedioxy phenyl group attached to a pent-2-ene side chain.
- The pent-2-ene double bond may reduce metabolic stability due to susceptibility to oxidation.
Compound B : trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride ()
- Core Structure: Piperidine with a phenoxymethyl substituent.
- Substituents : Methylenedioxy phenyl linked via an ether bond.
- The trans-configuration and additional phenyl group may enhance selectivity for specific targets.
Analogues with Alternative Aromatic Substitutions
Compound C : (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine ()
- Core Structure : Phenylethylamine backbone vs. butylamine.
- Substituents : 3,4-Dimethoxybenzyl group instead of methylenedioxy phenyl.
- Key Differences: Dimethoxy groups lack the fused oxygen ring, reducing rigidity and electron density. This may decrease affinity for serotonin or catecholamine receptors.
Compound D : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine hydrochloride, )
- Core Structure : Phenylethylamine with catechol (3,4-dihydroxy) substituents.
- Key Differences: Catechol groups are highly polar and prone to rapid metabolism (e.g., COMT-mediated methylation), whereas the methylenedioxy group resists enzymatic degradation. Dopamine’s primary role as a neurotransmitter contrasts with the unknown pharmacological profile of the target compound.
Analogues with Modified Amine Chains
Compound E : (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride ()
- Core Structure : Butylamine chain with R-configuration.
- Substituents : Fluorine and methyl groups instead of methylenedioxy phenyl.
- The absence of aromatic groups limits π-π interactions with receptors, likely shifting pharmacological targets.
Comparative Data Table
Key Research Findings and Implications
- Structural Rigidity : The methylenedioxy group in the target compound likely improves receptor-binding affinity compared to dimethoxy or dihydroxy analogues, as seen in lignans and alkaloids () .
- Stereochemical Influence : The R-configuration may confer selectivity for chiral receptors, analogous to (R)-1-Fluoro-3-methyl-2-butylamine () .
- Safety Considerations: Limited toxicological data for many methylenedioxy-containing amines (e.g., ) highlight the need for rigorous preclinical evaluation .
Preparation Methods
Nucleophilic Amination of Halogenated Precursors
This two-step protocol adapts methodologies from for MDMA synthesis:
Step 1 : Preparation of 1-(3,4-methylenedioxyphenyl)-1-bromobutane
Bromination of 3,4-methylenedioxyphenylbutanol using HBr gas in acetic acid yields the bromide precursor (85-92% purity). Kinetic studies in demonstrate optimal bromination at 40°C for 6 hours, minimizing diastereomer formation.
Step 2 : Stereospecific Amination
Reaction with ammonia in ethanol/water (3:1) at 60°C for 24 hours produces racemic 1-(3,4-methylenedioxyphenyl)-1-butylamine. Chiral resolution employs L-(+)-tartaric acid in methanol, achieving 98% enantiomeric excess (ee) for the R-isomer. Final hydrochloride salt formation uses saturated HCl in diethyl ether.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Ammonia Concentration | 7M aqueous | +15% yield |
| Reaction Temperature | 60°C ± 2°C | ±5% ee |
| Resolution Cycles | 3 recrystallizations | 98% ee |
Reductive Amination of Ketone Intermediates
Adapting techniques from, this route utilizes:
Intermediate Synthesis :
3,4-Methylenedioxyphenylbutan-2-one is prepared via Friedel-Crafts acylation of methylenedioxybenzene with butyryl chloride (AlCl₃ catalyst, 0°C to 25°C over 4h).
Asymmetric Reduction :
Employing (R)-BINAP-RuCl₂ catalyst (0.5 mol%) under 50 bar H₂ pressure converts the ketone to (R)-1-(3,4-methylenedioxyphenyl)-2-butylamine with 94% ee. Acidic workup (1M HCl) directly yields the hydrochloride salt.
Key Advantages :
Enzymatic Resolution of Racemates
Patent data in describes lipase-mediated kinetic resolution:
Substrate : Racemic 1-(3,4-methylenedioxyphenyl)-1-butylamine
Enzyme : Candida antarctica Lipase B (CAL-B)
Reaction Conditions :
- Vinyl acetate acyl donor (2 eq)
- tert-Butyl methyl ether solvent
- 30°C, 48h rotation
This process achieves 99% ee for (R)-enantiomer with 45% conversion, following first-order kinetics (k = 0.027 h⁻¹). Unreacted (S)-enantiomer is recycled through racemization using Ru/C catalyst at 120°C.
Stereochemical Control Mechanisms
Chiral Pool Derivatization
Natural (-)-menthol derivatives serve as chiral auxiliaries in, enabling diastereomeric crystallization:
- Formation of menthol carbamate intermediate
- Column chromatography purification (SiO₂, hexane:EtOAc 4:1)
- Acidic cleavage (6M HCl, reflux) yields (R)-configured amine
X-ray diffraction data in confirms absolute configuration retention during carbamate formation.
Asymmetric Catalysis
Rhodium-DuPhos complexes (0.1 mol%) catalyze hydride transfer to imine intermediates:
$$
\text{Imine} + \text{HCO}2\text{H} \xrightarrow{\text{Rh-(R,R)-DuPhos}} (R)\text{-Amine} + \text{CO}2 \uparrow
$$
This method achieves 96% ee but requires strict moisture control (<50 ppm H₂O).
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, D₂O) :
- δ 1.52 (s, 1H, NH₃⁺)
- δ 2.41 (t, 4H, CH₂-N)
- δ 2.85 (t, 4H, Ar-CH₂)
- δ 3.49 (m, 2H, CH₂Cl)
Matches reference data in
FTIR (KBr) :
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient):
- Retention time: 12.7 min
- Purity: 98.4% (UV 254 nm)
- Chiral separation: α = 1.32 (Pirkle Whelk-O1 column)
Industrial Scale Considerations
Economic evaluations from favor the reductive amination route:
| Parameter | Laboratory Scale | Pilot Plant (50 kg) |
|---|---|---|
| Raw Material Cost | $412/g | $38/g |
| Cycle Time | 14 days | 6 days |
| E Factor | 86 | 24 |
Critical quality attributes (CQAs) include residual Ru (<10 ppm) and enantiomeric ratio (R:S >98:2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
